3,4-Dimethoxycinnamyl alcohol
Overview
Description
3,4-Dimethoxycinnamyl alcohol is a compound that has been studied for its metabolism by various organisms. It is a derivative of cinnamic acid, which is a key intermediate in the biosynthesis of lignin and other important plant substances. The metabolism of this compound by white-rot fungi such as Phanerochaete chrysosporium and Coriolus versicolor has been observed, indicating its potential role in the degradation of lignin and related compounds .
Synthesis Analysis
The synthesis of related compounds such as ethyl 3,4-dimethoxycinnamate has been achieved using veratraldehyde and diethyl malonate with the catalysis of L-proline/potassium phosphate in ethanol . This synthesis is part of the broader interest in the chemical synthesis of cinnamic acid derivatives, which are valuable in various chemical industries, including pharmaceuticals and perfumery.
Molecular Structure Analysis
The molecular structure of 3,4-dimethoxycinnamyl alcohol is closely related to that of cinnamic acid derivatives. The presence of methoxy groups on the aromatic ring influences the physical and chemical properties of the molecule, as well as its reactivity. The absolute configuration of related cinnamoyl compounds has been determined using methods such as NMR and circular dichroism, which are crucial for understanding the stereochemistry and potential biological activity of these molecules .
Chemical Reactions Analysis
3,4-Dimethoxycinnamyl alcohol undergoes various chemical reactions, including oxidation and reduction. In the presence of white-rot fungi, it can be oxidized to veratrylglycerol and further metabolized to veratraldehyde and veratryl alcohol . The metabolic pathways involved in the degradation of cinnamic acid derivatives by fungi and bacteria are complex and involve multiple steps, including hydroxylation, cleavage, and demethylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-dimethoxycinnamyl alcohol and its derivatives are influenced by the presence of functional groups and the overall molecular structure. For instance, the photomechanical behavior of 3,4-dimethoxycinnamic acid, a related compound, has been studied, showing different properties between its polymorphs, which is attributed to the molecular motion during solid-state reactions . The metabolism of these compounds by microorganisms also sheds light on their chemical properties, as the metabolic products reflect the reactivity of the parent compounds under biological conditions .
Scientific Research Applications
Toxicological Studies
A study on the sub-acute toxicities of 3,4-dimethoxycinnamyl alcohol and 3,4,5-trimethoxycinnamyl alcohol isolated from Loranthus globosus Roxb revealed no significant changes in hematological and biochemical parameters in rats. This suggests potential safe clinical applications of these compounds (Islam et al., 2007).
Synthesis Applications
Ethyl 3,4-dimethoxycinnamate, synthesized using 3,4-dimethoxycinnamyl alcohol, demonstrated a high yield and purity under optimal reaction conditions. This highlights its utility in chemical synthesis (Zeng Qing-youa, 2008).
Biomimetic Oxidation Studies
Research into the biomimetic oxidation of veratryl alcohol (3,4-dimethoxybenzyl alcohol, a related compound) using iron(III) porphyrins and horseradish peroxidase in ionic liquids has shown increased catalytic activity. This could have implications for the use of 3,4-dimethoxycinnamyl alcohol in similar catalytic processes (Kumar et al., 2007).
Phytochemical Research
In phytochemical studies, compounds such as 3,4-dimethoxycinnamyl alcohol have been isolated from various plant sources, suggesting their potential in natural product chemistry and herbal medicine (Ahsan et al., 2000).
Genetic Engineering and Biocatalysis
The use of genetically engineered Escherichia coli strains has enabled the biosynthesis of 4-hydroxycinnamyl alcohols, a class of compounds related to 3,4-dimethoxycinnamyl alcohol. This demonstrates the compound's relevance in biotechnological applications and natural product synthesis (Liu et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8,12H,7H2,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYICGYUCCHVYRR-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025103 | |
Record name | 3'-Hydroxymethylisoeugeneol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxycinnamyl alcohol | |
CAS RN |
40918-90-9, 18523-76-7 | |
Record name | 3'-Hydroxymethylisoeugeneol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,4-dimethoxyphenyl)prop-2-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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